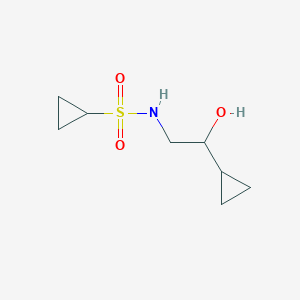
5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family and has a molecular formula of C11H5BrClN3O3.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including inflammation and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine has significant biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been found to possess antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine. One potential direction is the development of new drugs and therapeutic agents based on the compound's anti-inflammatory, anti-cancer, and antibacterial properties. Another direction is the study of the compound's mechanism of action and its effects on various cellular processes. Additionally, the compound's potential toxicity and safety profile should be further investigated to ensure its safe use in various applications.
Synthesemethoden
The synthesis of 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine involves the reaction between 5-chloro-3-nitropyridin-2-ol and 5-bromo-3-pyridylboronic acid. The reaction takes place in the presence of a palladium catalyst and a base. The product is obtained in high yield and purity through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in the development of new drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
5-bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3O3/c11-6-1-9(15(16)17)10(14-3-6)18-8-2-7(12)4-13-5-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYSOYAVPMLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)

![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)

![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)